molecular formula C21H20N2O2S B560097 OTS514

OTS514

Katalognummer: B560097
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: OETLNMOJNONWOY-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OTS514 ist ein hochpotenter Inhibitor des Enzyms Lymphokine-aktivierte Killer-T-Zell-gebundene Proteinkinase (TOPK). Diese Verbindung ist bekannt für ihre signifikanten Antikrebs-Eigenschaften, insbesondere bei der Hemmung des Wachstums von TOPK-positiven Krebszellen. This compound hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Thieno[2,3-c]chinolin-4(5H)-on-Derivat ist. Die synthetische Route umfasst typischerweise die Bildung des Thienochinolinkern, gefolgt von der Funktionalisierung an bestimmten Positionen, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung starker Basen, hoher Temperaturen und spezifischer Lösungsmittel, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber sie folgen wahrscheinlich ähnlichen synthetischen Routen mit Optimierung für die Produktion im großen Maßstab. Dies kann die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

The synthesis of OTS514 involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-c]quinolin-4(5H)-one derivative. The synthetic route typically includes the formation of the thienoquinoline core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of strong bases, high temperatures, and specific solvents to achieve the desired product with high purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

OTS514 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of OTS514 span several domains within scientific research:

  • Cancer Biology : this compound is utilized to study the role of TOPK in cancer cell proliferation and apoptosis. It has shown efficacy in reducing the viability of cancer cells across multiple types.
  • Therapeutic Development : The compound is being explored as a potential therapeutic agent for various cancers, with ongoing studies assessing its effectiveness and safety.
  • Molecular Imaging : Fluorescently labeled versions of this compound are being developed for tumor imaging, enhancing intraoperative visualization of tumors.

Oral Squamous Cell Carcinoma

A study demonstrated that this compound significantly suppressed the proliferation of oral squamous carcinoma cells by downregulating E2F target genes. The compound also induced apoptosis, highlighting its potential in developing targeted therapies for oral cancers .

Multiple Myeloma

Research indicated that this compound exhibited potent anti-myeloma effects, inducing cell cycle arrest and apoptosis at nanomolar concentrations. In mouse models, this compound reduced tumor size significantly, confirming its therapeutic potential against multiple myeloma .

Psoriasis Treatment

Recent studies have shown that topical application of this compound can suppress psoriatic lesions by targeting elevated TOPK levels in keratinocytes. This application opens avenues for treating inflammatory skin conditions .

Data Tables

Application Area Effect Study Reference
Oral Squamous Cell CarcinomaSuppression of proliferation; apoptosis induction
Multiple MyelomaInduces cell cycle arrest; reduces tumor size
PsoriasisReduces lesion severity
Tumor ImagingEnhances intraoperative visualization

Wirkmechanismus

OTS514 exerts its effects by specifically inhibiting the activity of TOPK, a kinase involved in cell cycle regulation and apoptosis. By binding to the active site of TOPK, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in TOPK-positive cancer cells. The molecular targets and pathways involved include the FOXM1 transcription factor, AKT signaling, and other pro-survival factors .

Vergleich Mit ähnlichen Verbindungen

OTS514 ist einzigartig in seiner hohen Potenz und Selektivität für die TOPK-Hemmung. Ähnliche Verbindungen umfassen:

Diese Verbindungen haben die gemeinsame Eigenschaft, TOPK zu zielen, unterscheiden sich jedoch in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften. This compound zeichnet sich durch seine hohe Potenz und Wirksamkeit in präklinischen Krebsmodellen aus .

Biologische Aktivität

OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), which has garnered attention for its significant biological activity against various cancer types, particularly in hematological malignancies like multiple myeloma (MM) and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cell proliferation and apoptosis, and relevant case studies.

TOPK is a serine/threonine kinase involved in cell proliferation, survival, and tumor progression. This compound functions by inhibiting TOPK activity, leading to several downstream effects:

  • Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, preventing progression to the S phase. This was evidenced by studies showing an enriched population of cells with sub-G1 DNA content indicative of apoptosis following treatment with this compound .
  • Induction of Apoptosis : The compound significantly increases apoptotic markers such as caspase-3/7 activity and PARP cleavage. In multiple myeloma cells, this compound treatment resulted in a marked increase in apoptosis rates compared to untreated controls .
  • Gene Expression Modulation : Treatment with this compound alters the expression of genes related to cell cycle regulation and apoptosis. Specifically, it suppresses E2F target genes associated with cell proliferation .

Effects on Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating its efficacy in reducing cell viability and promoting apoptosis:

Cancer TypeCell Lines TestedIC50 (nM)Observed Effects
Multiple MyelomaMM1.S, U26620-50Induces cell cycle arrest and apoptosis
Oral Squamous Cell CarcinomaHSC-2, HSC-3, SAS, OSC-1910-100Suppresses proliferation and increases apoptosis
LeukemiaTonB21020Reduces survival in BCR/ABL-positive cells

Case Studies

Several studies have demonstrated the clinical relevance of this compound:

  • Multiple Myeloma : A study evaluated the effects of this compound on human myeloma cell lines (HMCL). Results showed that this compound effectively induced apoptosis in CD138+ plasma cells while sparing normal hematopoietic cells. The combination of this compound with lenalidomide exhibited synergistic effects, enhancing overall cytotoxicity against myeloma cells .
  • Oral Squamous Cell Carcinoma (OSCC) : In vitro experiments with OSCC cell lines revealed that this compound significantly decreased cell survival in a dose-dependent manner. Additionally, it increased the number of apoptotic cells and activated caspases involved in the apoptotic pathway. In vivo studies using immunodeficient mice demonstrated that this compound could suppress tumor growth derived from OSCC cells .
  • Hematological Malignancies : Research on leukemia models indicated that this compound inhibited proliferation in hematopoietic cell lines expressing BCR/ABL mutations. The compound was shown to reduce colony formation in CD34-positive cells derived from patients with chronic myeloid leukemia (CML) and lymphoma .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of OTS514 in targeting myeloma cells?

this compound inhibits T-LAK cell-originated protein kinase (TOPK), a mitotic kinase overexpressed in myeloma cells. This inhibition induces cell cycle arrest (G2/M phase) and apoptosis by elevating FOXO3 and its transcriptional targets CDKN1A (p21) and CDKN1B (p27), while disrupting AKT, p38 MAPK, and NF-κB signaling pathways .

Q. Which experimental models are most suitable for validating this compound efficacy in preclinical studies?

Human myeloma cell lines (HMCLs) and patient-derived peripheral blood mononuclear cells (PBMCs) are primary in vitro models. For in vivo validation, aggressive mouse xenograft models using oral administration (e.g., 100 mg/kg OTS964, a related compound) show significant tumor reduction (48–81%) and tolerability .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

Standardize protocols for:

  • Dose-response curves : Use nanomolar concentrations (e.g., 10–100 nM) to capture IC50 values.
  • Apoptosis markers : Quantify Annexin V/propidium iodide staining via flow cytometry.
  • Cell cycle analysis : Synchronize cells before treatment to minimize variability .

Advanced Research Questions

Q. How do data contradictions arise when assessing this compound’s selectivity for CD138+ myeloma cells versus CD138- compartments?

Contradictions may stem from:

  • Heterogeneity in patient samples : Variability in CD138+ population purity across bone marrow aspirates.
  • Assay sensitivity : Flow cytometry thresholds for CD138 staining must be rigorously validated. Mitigate these by replicating experiments across multiple patient-derived samples and using statistical tools like ANOVA to account for inter-sample variability .

Q. What methodological strategies optimize synergy testing between this compound and lenalidomide?

Use a fixed-ratio design (e.g., Chou-Talalay method) to calculate combination indices (CI). Key steps:

  • Pre-treat HMCLs with sub-IC50 doses of both agents.
  • Measure apoptosis via caspase-3/7 activation assays.
  • Validate synergism with Bliss independence or Loewe additivity models .

Q. How can researchers address discrepancies in FOXM1 suppression efficacy across this compound-treated cell lines?

Discrepancies may reflect:

  • Baseline FOXM1 expression : Profile expression levels via qPCR or Western blot before treatment.
  • Compensatory pathways : Co-inhibit PI3K/AKT or NF-κB to enhance FOXM1 loss. Use knockdown controls (e.g., siRNA) to isolate TOPK-specific effects .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s in vivo tumor reduction data?

  • Mixed-effects models : Account for repeated measurements in longitudinal tumor volume data.
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normalized residuals.
  • Survival analysis : Kaplan-Meier curves with log-rank tests for treatment vs. control cohorts .

Q. How should researchers validate this compound’s p53-independent mechanism?

  • Isogenic cell lines : Compare p53-wildtype vs. p53-knockout/-mutant HMCLs.
  • Transcriptomic profiling : RNA-seq to identify p53-independent pathways (e.g., FOXO3/CDKN1A axis).
  • Functional assays : Measure apoptosis in p53-inhibited cells (e.g., using pifithrin-α) .

Q. Data Interpretation Challenges

Q. Why might this compound exhibit reduced efficacy in 3D spheroid models compared to monolayer cultures?

Potential factors:

  • Drug penetration barriers : Use fluorescently labeled this compound to quantify intracellular uptake in spheroids.
  • Microenvironmental resistance : Co-culture with bone marrow stromal cells to mimic in vivo conditions.
  • Hypoxia : Assess HIF-1α levels and adapt dosing schedules .

Q. How to reconcile conflicting results in TOPK inhibition’s impact on NF-κB signaling?

Conflicting data may arise from:

  • Cell-type-specific crosstalk : Myeloma vs. solid tumor models.
  • Temporal dynamics : Perform time-course Western blots (0–72 hrs post-treatment).
  • Pathway redundancy : Combine TOPK inhibitors with IKKβ inhibitors to test compensatory activation .

Eigenschaften

IUPAC Name

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETLNMOJNONWOY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.